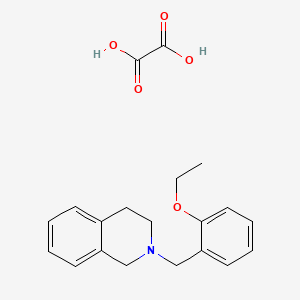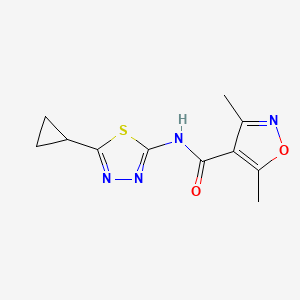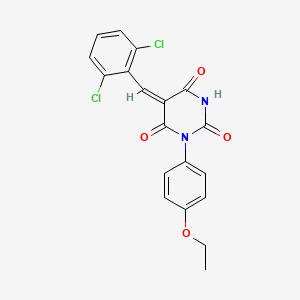
2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate, also known as ETTQ, is a small molecule that has been of interest to researchers due to its potential therapeutic applications. ETTQ belongs to the class of tetrahydroisoquinoline alkaloids and has been found to possess various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and -9, and downregulating Bcl-2 expression. This compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate in lab experiments is its potency. This compound has been found to have potent anticancer activity at low concentrations, making it an attractive candidate for further study. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for research on 2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate. One area of interest is in the development of this compound-based therapeutics for cancer treatment. Researchers are exploring the use of this compound in combination with other anticancer drugs to enhance its efficacy. Another area of interest is in the development of this compound-based therapeutics for neurodegenerative diseases, such as Parkinson's disease. Researchers are exploring the potential of this compound to protect against neuronal damage and improve motor function in animal models of Parkinson's disease.
Conclusion:
In conclusion, this compound is a small molecule with potential therapeutic applications in cancer treatment, anti-inflammatory, and neuroprotective effects. The synthesis of this compound has been described in the literature, and its mechanism of action and biochemical and physiological effects have been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound, including the development of this compound-based therapeutics for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been described in the literature. The method involves the condensation of 2-ethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a catalyst, followed by the reduction of the resulting imine with sodium borohydride. The resulting product is then treated with oxalic acid to obtain this compound oxalate.
Applications De Recherche Scientifique
2-(2-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cells, including breast, lung, and pancreatic cancer cells. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer activity, this compound has also been found to possess anti-inflammatory and neuroprotective effects. This compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. It has also been found to protect against neuronal damage in animal models of neurodegenerative diseases, such as Parkinson's disease.
Propriétés
IUPAC Name |
2-[(2-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.C2H2O4/c1-2-20-18-10-6-5-9-17(18)14-19-12-11-15-7-3-4-8-16(15)13-19;3-1(4)2(5)6/h3-10H,2,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLCWGNFROGDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC3=CC=CC=C3C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5014863.png)
![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide](/img/structure/B5014868.png)
![N-(1-phenylethyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5014878.png)



![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5014905.png)
![3-bromo-N-(tert-butyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5014910.png)
![(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine](/img/structure/B5014918.png)
![2-[4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B5014925.png)
![N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B5014929.png)
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5014948.png)
![5-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5014954.png)